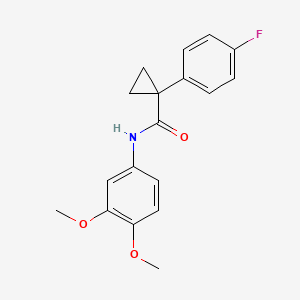

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3/c1-22-15-8-7-14(11-16(15)23-2)20-17(21)18(9-10-18)12-3-5-13(19)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFVCXZXYFLQSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane core substituted with a 3,4-dimethoxyphenyl group and a 4-fluorophenyl moiety. Its molecular formula is , and it has been studied for its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.33 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not extensively documented |

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways associated with cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on FaDu hypopharyngeal tumor cells revealed that the compound displayed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The IC50 value was reported to be lower than that of the reference drug, suggesting superior efficacy in inducing apoptosis .

Neuroprotective Effects

Further investigations have suggested neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may modulate neurotransmitter systems and exhibit antioxidant activity.

- Mechanism : It is hypothesized that the presence of the dimethoxyphenyl group enhances its ability to cross the blood-brain barrier, facilitating neuroprotective effects.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopropane structure can significantly influence biological activity. For instance:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to target proteins.

- Methoxy Groups : The methoxy substituents are believed to play a crucial role in modulating pharmacokinetic properties.

In Vivo Studies

Preclinical trials have shown promising results regarding the compound's efficacy in vivo. In animal models, it has demonstrated:

- Tumor Reduction : Significant reduction in tumor size when administered at therapeutic doses.

- Safety Profile : Toxicological assessments indicated a favorable safety profile with minimal adverse effects at effective dosages.

Comparative Studies

Comparative studies with other compounds in its class have highlighted its unique pharmacological profile:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Apoptosis induction via caspase activation |

| Bleomycin | 10.0 | DNA damage leading to apoptosis |

| Paclitaxel | 15.0 | Microtubule stabilization |

Scientific Research Applications

Cancer Therapy

N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide has shown potential as an anticancer agent. Recent studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For example:

- Mechanism of Action : The compound may induce apoptosis in tumor cells by interacting with specific protein targets involved in cell proliferation and survival pathways.

- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited enhanced activity against human cervical carcinoma (HeLa) and murine leukemia (L1210) cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Neurological Disorders

The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as Alzheimer's disease.

- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathophysiology of Alzheimer's disease. This inhibition can enhance cholinergic transmission and may improve cognitive function in affected individuals .

- Research Findings : Studies have indicated that modifications to the cyclopropane structure can lead to improved brain penetration and selectivity for these enzymes, enhancing therapeutic efficacy .

Biochemical Research

In addition to its therapeutic applications, this compound serves as a valuable tool in biochemical research.

- Protein Interaction Studies : The compound can be utilized to study protein-ligand interactions due to its ability to bind selectively to target proteins. This property is essential for understanding the molecular mechanisms underlying various diseases.

- Structure-Activity Relationship (SAR) : Researchers are exploring the SAR of this compound to optimize its biological activity by modifying functional groups and assessing their effects on potency and selectivity .

Summary of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Cancer Therapy | Induces apoptosis in HeLa and L1210 cells | Development of novel anticancer agents |

| Neurological Disorders | Inhibits cholinesterases; enhances cognitive function | Potential treatment for Alzheimer's disease |

| Biochemical Research | Useful for protein interaction studies and SAR analysis | Insights into molecular mechanisms of diseases |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Carboxamides with Aromatic Substituents

N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

- Structure: Contains a phenyl group on the cyclopropane and a 4-methoxyphenoxy substituent.

- Synthesis : Prepared via procedure B with a 78% yield and a diastereomer ratio (dr) of 23:1 .

- Key Differences: The target compound replaces the phenoxy group with a 3,4-dimethoxyphenylamide and substitutes phenyl with 4-fluorophenyl. The fluorine atom may enhance electronic effects, while the dimethoxy groups could influence solubility and metabolic stability.

N,N-Diethyl-1-(4-Fluorophenyl)-2-phenoxycyclopropane-1-carboxamide ()

- Structure: Features a 4-fluorophenyl group on the cyclopropane and a phenoxy substituent.

- Synthesis : Lower yield (52%) and dr (17:1) compared to , likely due to steric or electronic effects of the 4-fluorophenyl group .

- Key Differences: The target compound lacks the phenoxy group but introduces a 3,4-dimethoxyphenylamide.

Table 1: Comparison of Cyclopropane Carboxamides

| Compound | Yield | Diastereomer Ratio (dr) | Key Substituents |

|---|---|---|---|

| Target Compound | N/A | N/A | 3,4-Dimethoxyphenylamide, 4-Fluorophenyl |

| N,N-Diethyl-2-(4-methoxyphenoxy)-... | 78% | 23:1 | Phenyl, 4-Methoxyphenoxy |

| N,N-Diethyl-1-(4-fluorophenyl)-... | 52% | 17:1 | 4-Fluorophenyl, Phenoxy |

Benzamide Derivatives with 3,4-Dimethoxyphenyl Groups

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()

- Structure : Benzamide with a 3,4-dimethoxyphenethyl chain.

- Synthesis : 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine .

- Key Differences : The absence of a cyclopropane ring in Rip-B simplifies synthesis but reduces conformational rigidity. The target compound’s cyclopropane may enhance metabolic resistance or binding affinity.

Dihydroisobenzofuran Derivatives with 4-Fluorophenyl Groups (–5)

- Structures: Include 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide and related impurities.

- Relevance: These compounds share the 4-fluorophenyl moiety but incorporate a dihydroisobenzofuran core instead of a cyclopropane.

- Key Differences : The target compound’s cyclopropane-carboxamide architecture may offer distinct pharmacokinetic profiles compared to the dihydroisobenzofuran scaffold.

Substituent Effects on Stability and Reactivity

examines β-O-4 bond cleavage in lignin model compounds with 3,4-dimethoxyphenyl groups. While structurally distinct, the study demonstrates that electron-donating methoxy groups can influence reactivity in alkaline conditions. For the target compound, the 3,4-dimethoxyphenyl group may similarly enhance stability against nucleophilic attack, whereas the 4-fluorophenyl group could modulate electronic effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide, and how can diastereomeric ratios be controlled during cyclopropanation?

- Methodological Answer : Cyclopropanation typically involves reacting cycloprop-2-ene carboxamide precursors with phenolic derivatives under controlled conditions. For example, using N,N-diethyl-1-(4-fluorophenyl)cycloprop-2-ene-1-carboxamide and phenol (4.00 equiv.) yields diastereomers with a 17:1 ratio via silica gel chromatography . Optimizing equivalents of reactants and reaction time can enhance diastereoselectivity. Monitoring via TLC (Rf 0.19–0.23 in hexanes/EtOAc 5:1) ensures reaction progress .

Q. How can researchers confirm the molecular identity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectral techniques:

- 1H NMR : Analyze aromatic proton environments (e.g., δ 7.35–6.96 ppm for fluorophenyl and methoxyphenyl groups) and coupling constants (J = 6.1–4.0 Hz for cyclopropane protons) .

- Mass Spectrometry : Compare experimental m/z with theoretical molecular weights (e.g., C18H17FNO3 ≈ 320.33 g/mol) using databases like NIST .

- Chromatography : Use preparative silica gel columns (hexanes/EtOAc) to isolate pure fractions .

Q. What initial biological screening approaches are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity against cancer cell lines (e.g., MTT assay).

- Targeted studies : Use kinase or receptor-binding assays if structural analogs (e.g., fluorophenyl carboxamides) show known activity .

Advanced Research Questions

Q. How can inseparable diastereomers of cyclopropane carboxamides be resolved, and what are the implications for pharmacological studies?

- Methodological Answer : Advanced separation techniques include:

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® IA/IB) with hexane/IPA mobile phases.

- Derivatization : Introduce chiral auxiliaries (e.g., Mosher’s acid) to enhance resolution .

- Implications : Diastereomers may exhibit divergent binding affinities (e.g., fluorophenyl orientation affecting target interactions), necessitating stereochemical profiling .

Q. How do electronic effects of substituents (e.g., 3,4-dimethoxy vs. 4-fluoro) influence cyclopropane ring stability and reactivity?

- Methodological Answer :

- Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize cyclopropane rings via conjugation, while electron-withdrawing groups (e.g., fluoro) may increase ring strain.

- Reactivity Studies : Compare reaction rates using Hammett constants (σmeta for -OCH3 = -0.12; σpara for -F = +0.06) to predict substituent impact on cyclopropanation .

Q. What in silico strategies are recommended to predict binding modes and structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases, GPCRs).

- QSAR Modeling : Correlate substituent properties (logP, polar surface area) with bioactivity data from analogs .

- MD Simulations : Assess conformational stability of the cyclopropane ring in binding pockets over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.